Specific Scientific Field: This research falls under the field of Chemistry, specifically focusing on Organic Persistent Room-Temperature Phosphorescence.
Summary of the Application: The study aims to boost the efficiency of organic persistent room-temperature phosphorescence. The development of organic materials capable of persistent luminescence, such as organic persistent room-temperature phosphorescence, lags behind due to their normally low efficiency .
Methods of Application or Experimental Procedures: The researchers incorporated (bromo)dibenzofuran into carbazole, which boosted the intersystem crossing and provided an intramolecular triplet-state bridge . This offered a near quantitative exothermic triplet–triplet energy transfer to repopulate the lowest triplet-state of carbazole .
Results or Outcomes: The strategy developed in this research could enable the development of efficient phosphorescent materials for potential high-tech applications . The generation and transfer of triplet excitons within a single molecule were revealed by low-temperature spectra, energy level, and lifetime investigations .
3,7-Dibromo-dibenzofuran is an organic compound with the chemical formula C₁₂H₆Br₂O. It features a dibenzofuran structure, which consists of two fused benzene rings connected by a furan ring, with bromine atoms substituted at the 3rd and 7th positions. This compound is characterized by its aromatic nature and the presence of electron-withdrawing bromine substituents, which influence its reactivity and physical properties. Typically, 3,7-dibromo-dibenzofuran is expected to be a colorless to light yellow solid with low solubility in water and high lipophilicity, making it thermally stable due to the robust nature of its aromatic rings .
Currently, there is no scientific research available on the mechanism of action of 3,7-Dibromo-dibenzofuran. Due to the limited information on its natural occurrence or biological activity, it is difficult to speculate on its potential mechanisms in biological systems.
The specific reactivity of 3,7-dibromo-dibenzofuran may vary based on its electronic structure and the presence of bromine substituents.
The synthesis of 3,7-dibromo-dibenzofuran typically involves several methods:
These synthetic routes highlight the versatility of dibenzofuran chemistry and its derivatives.
3,7-Dibromo-dibenzofuran has potential applications in various fields:
Several compounds are structurally similar to 3,7-dibromo-dibenzofuran. Here are some notable examples:
Compound Name | Structure Description | Key Differences |
---|---|---|
Dibenzofuran | Two benzene rings fused to a furan ring | Lacks bromine substituents |
2,8-Dibromodibenzofuran | Similar dibenzofuran structure with bromines at different positions | Different substitution pattern |
Polychlorinated dibenzofurans | Chlorinated variants with multiple chlorine atoms | Different halogen substituents affecting toxicity |
Furobufen | A drug derived from dibenzofuran | Contains additional functional groups for activity |
These comparisons highlight the unique positioning of bromine atoms in 3,7-dibromo-dibenzofuran and how it may influence its chemical behavior compared to other similar compounds .
3,7-Dibromo-dibenzofuran has a molecular formula of C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol. The structure comprises a dibenzofuran backbone—a bicyclic system formed by two benzene rings fused to a furan ring—where bromine atoms occupy the 3- and 7-positions. The compound’s molecular weight is consistent with the addition of two bromine atoms (atomic weight: ~79.90 g/mol each) to the parent dibenzofuran (C₁₂H₈O, molecular weight: 160.19 g/mol).
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₆Br₂O | |
Molecular Weight | 325.98 g/mol | |
Electronegative Substituents | Br (positions 3 and 7) |
The crystal structure of 3,7-dibromo-dibenzofuran has been resolved through X-ray diffraction (XRD) studies. Key findings include:
The positional isomerism of bromine atoms significantly impacts the compound’s electronic and steric properties. Below is a comparison with other dibenzofuran derivatives:
Isomer | Bromine Positions | Key Properties | Applications |
---|---|---|---|
3,7-Dibromo | 3 and 7 | High symmetry, electron-withdrawing | OLED materials, cross-coupling |
4,6-Dibromo | 4 and 6 | Enhanced reactivity in Suzuki coupling | Pharmaceutical intermediates |
2,8-Dibromo | 2 and 8 | Steric hindrance, reduced solubility | Ligand design for metal complexes |
3,7-Dibromo-dibenzofuran differs from its unsubstituted and mono-substituted analogs in critical physical and chemical properties:
Irritant